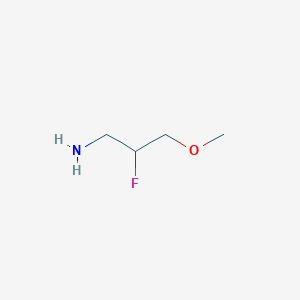

2-Fluoro-3-methoxypropan-1-amine

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

Fluorinated organic compounds are of immense importance in contemporary chemical research, primarily due to the unique properties conferred by the fluorine atom. The high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its reactivity and stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which often leads to enhanced thermal and metabolic stability in fluorinated molecules. This increased stability is a highly desirable trait in medicinal chemistry, as it can prolong the in vivo half-life of a drug.

Furthermore, the introduction of fluorine can significantly impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The relatively small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, yet its electronic effects are substantial. This "small change, big impact" scenario allows chemists to fine-tune the properties of a lead compound. It is estimated that approximately 20% of all pharmaceuticals and about 30-40% of agrochemicals contain fluorine, underscoring the profound impact of this element on life sciences. chemical-suppliers.eu

Overview of Fluoroalkylamines as Prominent Chemical Motifs

Fluoroalkylamines, which are organic compounds containing both a fluorine atom and an amine functional group on an alkyl backbone, represent a prominent and valuable class of chemical motifs. They are frequently utilized as building blocks in the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of the basic amine group provides a handle for forming salts, which can improve the solubility and handling of drug candidates.

The combination of a fluorine atom and an amine group in the same molecule can lead to unique conformational preferences and intermolecular interactions. These structural features can enhance the binding affinity and selectivity of a molecule for its biological target. The synthesis of fluoroalkylamines can be challenging, often requiring specialized fluorinating reagents and multi-step synthetic sequences. Despite these synthetic hurdles, their importance as intermediates in the development of new therapeutics continues to drive research into more efficient and selective methods for their preparation.

Structural Context of 2-Fluoro-3-methoxypropan-1-amine within the Broader Class of Halogenated Amines

This compound, with its fluorine atom at the 2-position and a primary amine at the 1-position of a methoxy-substituted propane (B168953) chain, is a specific example within this class. Its structure is defined by the interplay of the electron-withdrawing fluorine atom, the basic primary amine, and the methoxy (B1213986) group. This particular arrangement of functional groups dictates its three-dimensional shape, polarity, and potential for intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. These structural characteristics are crucial in determining how the molecule will interact with other molecules, including biological macromolecules like enzymes and receptors.

Below is a data table summarizing the basic properties of this compound hydrochloride, the common salt form of the compound.

| Property | Value |

| Compound Name | This compound hydrochloride |

| CAS Number | 1780673-34-8 |

| Molecular Formula | C₄H₁₁ClFNO |

| Molecular Weight | 143.59 g/mol |

| IUPAC Name | This compound;hydrochloride |

| Physical Form | Powder |

This data is compiled from chemical supplier information. bldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C4H10FNO |

|---|---|

Molecular Weight |

107.13 g/mol |

IUPAC Name |

2-fluoro-3-methoxypropan-1-amine |

InChI |

InChI=1S/C4H10FNO/c1-7-3-4(5)2-6/h4H,2-3,6H2,1H3 |

InChI Key |

BHXJIJFQIQVXKR-UHFFFAOYSA-N |

Canonical SMILES |

COCC(CN)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Fluoro 3 Methoxypropan 1 Amine

Reactivity at the Primary Amine Functionality

The primary amine group in 2-Fluoro-3-methoxypropan-1-amine is a nucleophilic center and is expected to undergo typical reactions of primary amines, such as acylation, alkylation, and Schiff base formation. However, the electron-withdrawing effect of the adjacent fluorine atom is known to decrease the basicity and nucleophilicity of the amine compared to its non-fluorinated counterpart, 3-methoxypropylamine (B165612). google.comlgcstandards.com

Detailed research findings on the reactivity of the primary amine in this compound are not extensively reported in publicly available literature. However, the reactivity can be inferred from studies on its non-fluorinated analog, 3-methoxypropylamine, and from general principles of organic chemistry.

Acylation: Primary amines readily react with acylating agents like acid chlorides, anhydrides, and esters to form amides. It is anticipated that this compound would undergo acylation, although potentially requiring slightly more forcing conditions than 3-methoxypropylamine due to its reduced nucleophilicity. For instance, 3-methoxypropylamine has been used in the synthesis of various amide derivatives. nih.govgoogle.comacs.org One specific example involves the acylation of a resin-bound primary amine with a complex carboxylic acid, followed by displacement with 3-methoxypropylamine. acs.org

Alkylation: The nitrogen atom of the primary amine can act as a nucleophile to displace leaving groups in alkyl halides, leading to the formation of secondary and tertiary amines. A patent describes the synthesis of (S)-N,N-dibenzyl-2-fluoro-3-methoxypropan-1-amine, where the amine is protected with two benzyl (B1604629) groups, indicating that the nitrogen is reactive towards alkylating agents. google.comgoogle.com The non-fluorinated analog, 3-methoxypropylamine, is also known to undergo reductive alkylation with aldehydes and ketones. google.com

Schiff Base Formation: Primary amines condense with aldehydes and ketones to form imines, also known as Schiff bases. The reaction of 3-methoxypropylamine with various aldehydes to form Schiff bases has been documented. vulcanchem.comuu.nlnih.gov For example, it reacts with 3-hydroxybenzaldehyde (B18108) to form a Schiff base intermediate in a one-pot synthesis. vulcanchem.com It is expected that this compound would also form Schiff bases, which are valuable intermediates in organic synthesis.

Table 1: Predicted Reactivity at the Primary Amine Functionality

| Reaction Type | Reagents | Predicted Product | Reference (Analog) |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) | N-(2-fluoro-3-methoxypropyl)amide | nih.govgoogle.comacs.org |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | google.comgoogle.comgoogle.com |

| Schiff Base Formation | Aldehyde (R-CHO) | Imine | vulcanchem.comuu.nlnih.gov |

Transformations Involving the Fluorine Atom

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atom generally a poor leaving group in nucleophilic substitution reactions. nih.gov However, under specific conditions, particularly when the fluorine atom is situated in an activated position, it can be displaced.

Nucleophilic Substitution: Direct nucleophilic substitution of the fluorine atom in β-fluoroamines is challenging and not commonly observed. The stability of the C-F bond makes such transformations difficult to achieve without harsh conditions or specialized reagents. nih.gov However, enzymatic methods for C-F bond cleavage have been developed, although their applicability to this specific substrate is not documented. nih.gov

Elimination Reactions: If a suitable base is used, an elimination reaction (dehydrofluorination) could potentially occur to form an allylic amine. The presence of a proton on the carbon alpha to the amino group could facilitate this pathway. However, the conditions required for such an elimination might also promote other side reactions.

Chemical Modifications of the Methoxy (B1213986) Ether Moiety

The methoxy group is an ether functionality, which is generally stable under many reaction conditions. stanford.eduatamanchemicals.com

Ether Cleavage: Cleavage of the methyl-oxygen bond of the methoxy group typically requires strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), or strong Lewis acids like boron tribromide (BBr₃). stanford.eduatamanchemicals.comtandfonline.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, treatment with a strong acid would likely first protonate the more basic amino group. Subsequent cleavage of the ether would yield a fluorinated amino alcohol. Studies on the thermal decomposition of 3-methoxypropylamine have shown that at high temperatures (280°C), hydrolysis of the ether bond can initiate decomposition. tandfonline.comresearchgate.net

Table 2: Predicted Reactivity of the Methoxy Ether Moiety

| Reaction Type | Reagents | Predicted Product | Reference (Analog) |

|---|---|---|---|

| Ether Cleavage | HBr or HI | 2-Fluoro-3-hydroxypropan-1-amine | stanford.eduatamanchemicals.comtandfonline.com |

C-C Bond Cleavage and Skeletal Rearrangements in Fluorinated Amines

While less common than reactions at the functional groups, transformations involving the carbon skeleton can occur under specific conditions, particularly in strained or highly functionalized molecules.

C-C Bond Cleavage: The cleavage of unstrained C(sp³)–C(sp³) bonds is a challenging transformation. However, methods for the deconstructive fluorination of cyclic amines have been developed, where a C-C bond is cleaved to generate a fluorinated acyclic amine. google.com This process often involves oxidative conditions to form an iminium ion intermediate, which then undergoes ring opening. While this compound is acyclic, related radical-based C-C bond cleavage reactions in fluorinated compounds have been reported. northmetal.net

Skeletal Rearrangements: Skeletal rearrangements in fluorinated amines are not widely documented for simple aliphatic systems like this compound. Such rearrangements are more common in complex molecules where strain release or the formation of a particularly stable intermediate can be a driving force. purdue.edugoogle.com For example, fluorinative skeletal rearrangements have been observed in natural product synthesis. purdue.edu

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic studies specifically on this compound are scarce. However, mechanistic insights can be drawn from computational and experimental studies on related fluorinated amines and their reactions.

The mechanism of deconstructive fluorination of cyclic amines, which involves C-C bond cleavage, has been investigated using computational methods. chemblink.com These studies suggest the involvement of single-electron transfer (SET) or two-state reactivity pathways, depending on the electronic properties of the substrate. chemblink.com The formation of radical intermediates is a key feature of these transformations.

Mechanistic studies on electrophilic fluorination reactions often point to the involvement of charged intermediates and the influence of the solvent and counterions on the reaction outcome. google.com For reactions involving the primary amine, such as Schiff base formation, the mechanism is well-established and proceeds through a tetrahedral intermediate. uu.nl The cleavage of ethers with strong acids is understood to occur via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. stanford.eduatamanchemicals.comtandfonline.com

Stereochemical Control in the Synthesis of 2 Fluoro 3 Methoxypropan 1 Amine Derivatives

Enantioselective and Diastereoselective Synthetic Strategies

Achieving stereocontrol in the synthesis of molecules with multiple stereocenters, such as 2-fluoro-3-methoxypropan-1-amine derivatives, requires sophisticated synthetic strategies. Enantioselective and diastereoselective methods are crucial for obtaining the desired stereoisomer in high purity.

One common approach involves the diastereoselective fluorination of a chiral substrate. For instance, the synthesis of fluorinated amino acid derivatives has been achieved with high diastereoselectivity through the fluorination of chiral precursors. nih.gov While not directly demonstrated on a this compound precursor, this method highlights a potential pathway. Another strategy is the asymmetric Strecker reaction, which has been used to produce syn- and anti-3-fluoro-amino acids with good diastereomeric excess. nih.gov

A tandem conjugate addition-fluorination sequence on α,β-unsaturated esters has also proven effective for synthesizing α-fluoro-β(3)-amino esters with high diastereomeric ratios (dr) ranging from 80:20 to over 99:1. nih.gov This methodology, which does not rely on the chiral pool of α-amino acids, offers a versatile route to enantiopure α-fluoro-β(3)-amino acids with various side chains. nih.gov The successful application of these methods to analogous compounds suggests their potential utility in the stereocontrolled synthesis of this compound derivatives.

The ring-opening of chiral aziridines with a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (Et3N·3HF) presents another viable route to chiral fluoroamines. researchgate.net This method, however, can lead to a mixture of regioisomers, necessitating careful control of the reaction conditions to favor the desired product. researchgate.net

| Strategy | Description | Key Features | Reference |

| Diastereoselective Fluorination | Fluorination of a chiral substrate to induce a new stereocenter with a specific orientation relative to existing ones. | High diastereoselectivity can be achieved. | nih.gov |

| Asymmetric Strecker Reaction | A three-component reaction between a ketone or aldehyde, an amine, and a cyanide source to synthesize α-amino nitriles, which can be hydrolyzed to amino acids. | Can produce syn- and anti-isomers with good diastereomeric excess. | nih.gov |

| Tandem Conjugate Addition-Fluorination | A sequence where a chiral amine adds to an α,β-unsaturated ester, followed by electrophilic fluorination. | Yields α-fluoro-β(3)-amino esters with high diastereomeric ratios. | nih.gov |

| Ring-opening of Chiral Aziridines | Opening of a chiral aziridine (B145994) ring with a nucleophilic fluoride source. | Can produce chiral fluoroamines but may yield regioisomers. | researchgate.net |

Application of Chiral Auxiliaries in Fluoroamine Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgnih.gov

Several types of chiral auxiliaries have been successfully employed in the synthesis of fluorinated amines and their precursors. nih.govbioorganica.com.ua Evans' oxazolidinone auxiliaries, for example, have been instrumental in controlling stereochemistry in a variety of transformations, including the synthesis of complex molecules with multiple stereocenters. researchgate.net

Sulfinyl groups have also emerged as effective chiral auxiliaries in the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.ua The diastereoselective addition of nucleophiles to N-sulfinylimines is a powerful method for creating chiral amines. For example, the addition of organometallic reagents to N-tert-butanesulfinyl-3,3,3-trifluoroacetaldimine has been used to prepare chiral trifluoromethylated amines. bioorganica.com.ua Similarly, diastereoselective additions to N-p-toluenesulfinyl imines have enabled the synthesis of enantiomerically pure α,α-difluoro-β-amino acids. bioorganica.com.ua

The general principle involves attaching the chiral auxiliary to the substrate, performing the stereoselective reaction (e.g., alkylation, aldol (B89426) reaction, or fluorination), and then cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.org

| Chiral Auxiliary Type | Example Application | Key Advantage | Reference |

| Oxazolidinones (Evans') | Asymmetric alkylations and aldol reactions. | High levels of stereocontrol in C-C bond formation. | researchgate.net |

| Sulfinyl Groups | Diastereoselective addition to N-sulfinylimines. | Versatile for the synthesis of various fluorinated amines and amino acids. | bioorganica.com.ua |

| (S)-N-benzyl-N-(α-methylbenzyl)amine | Tandem conjugate addition-fluorination of α,β-unsaturated esters. | Enables synthesis of α-fluoro-β(3)-amino esters in high yield and diastereomeric ratio. | nih.gov |

Biocatalytic Approaches for Enantiopure Fluoro-Methoxy-Amines

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, operating under mild conditions, can catalyze reactions with exceptional enantioselectivity, making them ideal for the production of chiral pharmaceuticals and fine chemicals. nih.govrsc.org

Amine transaminases (ATAs) are particularly valuable for the synthesis of chiral primary amines. nih.govworktribe.com These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate, creating a chiral amine with high enantiomeric excess. worktribe.comresearchgate.net While the direct biocatalytic synthesis of this compound has not been reported, the successful application of transaminases to produce other chiral amines suggests this is a promising strategy. nih.gov For example, the manufacture of the antidiabetic drug sitagliptin (B1680988) utilizes an engineered transaminase to produce the key chiral amine intermediate. nih.gov

The development of robust transaminases with broad substrate scope is an active area of research. nih.govworktribe.com Challenges such as unfavorable reaction equilibria and substrate inhibition are being addressed through enzyme engineering and the design of "smart" amine donors that help drive the reaction to completion. worktribe.com Continuous flow processes using immobilized enzymes are also being developed to improve the efficiency and scalability of biocatalytic amine synthesis. rsc.org

| Biocatalytic Strategy | Enzyme Class | Description | Key Advantages | Reference |

| Asymmetric Amination | Amine Transaminase (ATA) | Catalyzes the transfer of an amino group from a donor to a prochiral ketone or aldehyde. | High enantioselectivity, mild reaction conditions, environmentally benign. | nih.govworktribe.comresearchgate.net |

| Process Intensification | Immobilized Enzymes | Enzymes are fixed onto a solid support for use in continuous flow reactors. | Enhanced stability, easy separation and reuse of the catalyst, improved efficiency. | rsc.org |

Regioselectivity Considerations in Fluorination and Amination Reactions

Controlling the position of functional group introduction, or regioselectivity, is a critical challenge in the synthesis of this compound. The molecule has two distinct positions for the fluorine and amine groups, and achieving the desired 2-fluoro-1-amino substitution pattern requires careful selection of reagents and reaction conditions.

Fluorination: The regioselective fluorination of a precursor molecule is a key step. In the case of an allylic alcohol precursor (3-methoxyprop-2-en-1-ol), electrophilic fluorinating agents can be used. The regioselectivity of this reaction can be influenced by the catalyst and the electronic properties of the substrate. For example, iridium-catalyzed allylic fluorination of trichloroacetimidates has been shown to provide branched allylic fluorides with complete regioselectivity. organic-chemistry.org Similarly, I(I)/I(III) catalysis can be used for the highly regioselective fluorination of unactivated allenes to produce propargylic fluorides. researchgate.netnih.gov The fluorocyclization of allyl alcohols and amines is another strategy to access functionalized small rings, where the pendant group plays a crucial role in directing the cyclization process. nih.gov

Amination: The introduction of the amine group also requires regiocontrol. The hydroamination of unactivated olefins using diazirines as a nitrogen source has been reported as a versatile method with good regioselectivity. chemrxiv.org Another powerful technique is the copper-catalyzed three-component aminofluorination of alkenes and 1,3-dienes. nih.gov This method allows for the direct formation of β-fluoroalkylamines with high regioselectivity. nih.gov For 1,3-dienes, this reaction faces the additional challenge of controlling for 1,2- versus 1,4-addition. nih.gov

The interplay between the directing effects of the methoxy (B1213986) group and the reaction conditions will ultimately determine the regiochemical outcome of both the fluorination and amination steps.

| Reaction | Challenge | Potential Strategy | Reference |

| Fluorination | Directing the fluorine to the C2 position. | Iridium-catalyzed allylic fluorination of a suitable precursor. | organic-chemistry.org |

| Fluorination | Controlling regioselectivity in unsaturated systems. | I(I)/I(III) catalysis for fluorination of allenes. | researchgate.netnih.gov |

| Amination | Directing the amine to the C1 position. | Regioselective hydroamination of an olefin precursor. | chemrxiv.org |

| Aminofluorination | Simultaneous and regioselective introduction of fluorine and amine groups. | Copper-catalyzed three-component aminofluorination of an alkene. | nih.gov |

Advanced Applications of 2 Fluoro 3 Methoxypropan 1 Amine As a Synthetic Building Block

Precursor in the Formation of Fluorinated Heterocyclic Compounds

While direct and extensive research detailing the use of 2-Fluoro-3-methoxypropan-1-amine in the synthesis of a wide array of fluorinated heterocyclic compounds is limited in publicly accessible literature, the structural motifs present in the molecule suggest its high potential in this area. Primary amines are fundamental starting materials for the construction of nitrogen-containing heterocycles. For instance, fluorinated anilines, which are structurally analogous in that they are primary amines attached to a fluorinated scaffold, are widely used as precursors for synthesizing quinoline (B57606) derivatives. google.com These reactions, such as the Combes quinoline synthesis, often involve the condensation of the amine with a 1,3-dicarbonyl compound. google.com

Given its structure, this compound could theoretically be employed in similar cyclization strategies to yield novel fluorinated heterocyclic systems. The presence of the fluorine atom and the methoxy (B1213986) group could influence the reactivity and regioselectivity of these cyclization reactions, leading to unique molecular architectures that would be otherwise difficult to access. The resulting heterocyclic compounds, bearing a fluoro-methoxylated propyl side chain, would be of significant interest for biological screening due to the known effects of fluorine on metabolic stability and binding affinity.

Role in the Synthesis of Fluorinated Amino Acid Derivatives

The synthesis of non-natural amino acids is a cornerstone of modern medicinal chemistry, as their incorporation into peptides and other bioactive molecules can lead to enhanced potency, stability, and bioavailability. Fluorinated amino acids are of particular interest due to the unique physicochemical properties conferred by the fluorine atom.

A direct application involving a derivative of this compound has been documented in the synthesis of intermediates for potential therapeutic agents. Specifically, (S)-N,N-dibenzyl-2-fluoro-3-methoxypropan-1-amine has been synthesized from (S)-3-(dibenzylamino)-2-fluoropropan-1-ol. This reaction, detailed in the table below, showcases the manipulation of the functional groups of a closely related precursor to yield the target amine derivative, which can then be used in the construction of more complex molecules for the treatment of respiratory diseases.

| Reaction Step | Reactants | Reagents | Product | Reference |

| Methoxy Group Introduction | (S)-3-(dibenzylamino)-2-fluoropropan-1-ol | 1. Sodium hydride (NaH) 2. Iodomethane (CH₃I) | (S)-N,N-dibenzyl-2-fluoro-3-methoxypropan-1-amine |

This example highlights the utility of the 2-fluoro-3-methoxypropylamine scaffold in building blocks for drug discovery. While this specific example involves a protected amine, the free primary amine of this compound would be a valuable starting point for the asymmetric synthesis of novel α- or β-amino acid derivatives. The synthetic strategies to access α-fluoro-α-amino acids, for example, are challenging and often require specialized starting materials. The availability of this compound could open new avenues for the creation of unique fluorinated amino acid structures.

Building Block for Fluoroalkylamine-Containing Bioactive Scaffolds

The incorporation of fluoroalkylamine moieties is a well-established strategy in drug design to modulate the basicity of the amine, improve ligand-receptor interactions, and enhance metabolic stability. The this compound structure provides a ready-made fluoroalkylamine segment that can be appended to or used to construct larger bioactive scaffolds.

The primary amine functionality allows for a wide range of chemical transformations, including amidation, reductive amination, and sulfonylation, to link the fluoroalkylamine motif to a core scaffold. Although specific examples detailing the use of this compound for this purpose are not widely reported, the principles are well-established with similar building blocks. For example, fluorinated anilines are readily attached to molecular scaffolds through nucleophilic substitution to create active pharmaceutical ingredients. google.com Similarly, the amine group in this compound can be expected to undergo analogous reactions.

The resulting molecules, containing the 2-fluoro-3-methoxypropylamino side chain, would possess a unique combination of properties. The fluorine atom can influence the pKa of the amine and participate in favorable interactions with biological targets, while the methoxy group can affect solubility and provide additional hydrogen bond accepting capabilities.

Integration into Complex Molecular Architectures and Advanced Materials

The application of fluorinated building blocks extends beyond medicinal chemistry into the realm of advanced materials. The unique properties of fluorine, such as high thermal stability and hydrophobicity, can be imparted to polymers and other materials.

While the direct integration of this compound into complex materials is an area with limited specific public data, related research provides a proof of concept. For instance, there is a biocatalytic pathway to synthesize 2-fluoro-3-hydroxypropionic acid. This fluorinated acid could then serve as a monomer for the production of fluorinated polyesters, such as poly(2-fluoro-3-hydroxypropionic acid) (FP3HP). Although this example starts from a different precursor, it demonstrates the potential of C3-fluorinated building blocks in creating novel biopolymers.

Given its structure, this compound could potentially be converted into monomers suitable for polymerization. For example, the amine could be transformed into an isocyanate or an acrylate/acrylamide derivative, which could then be polymerized to create novel fluorinated polymers with tailored properties. These materials could find applications in areas such as performance coatings, specialized membranes, or advanced textiles. The presence of the methoxy group could also influence the polymer's properties, such as its glass transition temperature and solubility.

Advanced Analytical Characterization Techniques for Fluoro Methoxy Propanamines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2-Fluoro-3-methoxypropan-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry. For a comprehensive analysis, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is typically performed.

The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons in its structure. The methoxy (B1213986) group would appear as a singlet, while the protons on the propane (B168953) backbone would show complex splitting patterns due to coupling with each other and with the adjacent fluorine atom. Similarly, the ¹³C NMR spectrum would display distinct signals for each of the four carbon atoms, with their chemical shifts influenced by the neighboring electronegative fluorine, oxygen, and nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J in Hz) |

| C1 (-CH₂NH₂) | ~2.8 - 3.2 | ~45 - 50 | ddd, J(H,H) ≈ 5-8, J(H,F) ≈ 20-25 |

| C2 (-CHF-) | ~4.5 - 5.0 | ~88 - 95 (d, J(C,F) ≈ 170-190) | dddd, J(H,H) ≈ 3-8, J(H,F) ≈ 45-50 |

| C3 (-CH₂O-) | ~3.5 - 3.8 | ~75 - 80 (d, J(C,F) ≈ 15-25) | ddd, J(H,H) ≈ 5-8, J(H,F) ≈ 15-20 |

| C4 (-OCH₃) | ~3.4 | ~58 - 62 | s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Fluorine NMR Spectroscopy in Fluoroamine Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive technique for the analysis of this compound. thermofisher.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR detection. bldpharm.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. bldpharm.com In the ¹⁹F NMR spectrum of this compound, a single multiplet would be expected, with its splitting pattern determined by the coupling to the protons on the adjacent C1, C2, and C3 carbons. The large coupling constants typically observed between fluorine and protons (²JHF, ³JHF) provide definitive evidence for the fluorine's position within the molecule. nih.gov

Enantiodiscrimination via NMR Spectroscopic Methods

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Distinguishing between these enantiomers is crucial, particularly in pharmaceutical applications. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a potent method for enantiodiscrimination. nih.govbohrium.com

Upon addition of a chiral solvating agent, the enantiomers of the analyte form transient diastereomeric complexes that have different NMR spectral properties. This results in the separation of signals for the two enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess (ee). nih.gov Alternatively, the amine can be reacted with a chiral derivatizing agent to form stable diastereomers, which can then be readily distinguished by standard NMR techniques. rsc.org ¹⁹F NMR is particularly advantageous for this purpose, as the fluorine signal often shows significant chemical shift differences between the diastereomeric derivatives. nih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) provides essential information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn confirms its molecular formula (C₄H₁₀FNO).

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that helps to confirm the structure. Key fragmentation pathways for this molecule would likely involve the loss of small neutral molecules or radicals.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Possible Neutral Loss |

| 108.08 | [M+H]⁺ | - |

| 91.05 | [M-NH₃]⁺ | Ammonia (B1221849) (NH₃) |

| 77.06 | [M-CH₂O]⁺ | Formaldehyde (CH₂O) |

| 61.04 | [M-CH₂F-NH₂]⁺ | Fluoromethane and Amine radical |

| 30.03 | [CH₂NH₂]⁺ | α-cleavage |

Note: These predicted m/z values correspond to the monoisotopic masses of the fragment ions.

The characteristic α-cleavage of amines would be expected to produce a prominent ion at m/z 30, corresponding to [CH₂NH₂]⁺. libretexts.org Other significant fragments could arise from the cleavage of the C-C bonds in the propane chain and the loss of the methoxy group.

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing it within complex mixtures. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC) for Volatile Amines

As a relatively small and potentially volatile amine, this compound is amenable to analysis by gas chromatography (GC). However, the analysis of volatile amines by GC can be challenging due to their basicity and polarity, which can lead to poor peak shape and adsorption onto the column. restek.comrestek.com To overcome these issues, specialized columns with a basic deactivation are often employed. restek.comlabrulez.com These columns minimize interactions between the amine and the stationary phase, resulting in sharper, more symmetrical peaks. restek.com For thermally labile amines, derivatization to a less polar and more stable compound may be necessary prior to GC analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Derivatized Amines

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive compounds. Since primary amines like this compound often lack a strong UV chromophore, derivatization is typically required for sensitive detection by UV-Vis or fluorescence detectors. thermofisher.comchromatographyonline.com

Common derivatizing agents for primary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA). thermofisher.comresearchgate.net These reagents react with the primary amine to form a highly fluorescent or UV-active derivative, which can then be easily separated and quantified using reversed-phase HPLC. chromatographyonline.comnih.gov This approach not only enhances sensitivity but also improves the chromatographic behavior of the polar amine. thermofisher.com

Table 3: Common Derivatization Reagents for HPLC Analysis of Primary Amines

| Derivatizing Agent | Abbreviation | Detection Method | Advantages |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence, UV | Stable derivatives, high sensitivity chromforum.org |

| o-phthalaldehyde | OPA | Fluorescence | Rapid reaction, good for automated systems thermofisher.com |

| Dansyl chloride | Dns-Cl | Fluorescence, UV | Forms stable derivatives |

| Phenylisothiocyanate | PITC | UV | Reacts with both primary and secondary amines |

Isotopic Analysis for Mechanistic Studies and Origin Determination

Isotopic analysis is a powerful tool in the advanced analytical characterization of fluoro-methoxy-propanamines, providing deep insights into reaction mechanisms and helping to determine the synthetic origin of a particular sample. This technique relies on the measurement of the relative abundance of isotopes of elements within the molecule, such as carbon (¹³C/¹²C), hydrogen (²H/¹H), nitrogen (¹⁵N/¹⁴N), and oxygen (¹⁸O/¹⁶O). By using stable isotope labeling, where specific atoms in a starting material are replaced with their heavier, non-radioactive isotopes, chemists can trace the fate of these atoms through a synthetic pathway. atlanchimpharma.comsilantes.com

Mechanistic Elucidation

The precise location of an isotopic label in the final product can reveal the mechanism of a chemical reaction. For instance, in the synthesis of this compound, isotopic labeling can be employed to distinguish between different possible reaction pathways, such as S\textsubscript{N}2 (bimolecular nucleophilic substitution) or other fluorination mechanisms. rsc.orgnih.govscience.gov By labeling a specific position in a precursor molecule, researchers can track whether the label shifts or remains in its original position in the product, providing conclusive evidence for a particular reaction mechanism. acs.org

For example, if the oxygen atom in the methoxy group of a precursor is labeled with ¹⁸O, its location in the final this compound molecule can confirm whether this group remains intact throughout the reaction. Similarly, labeling the carbon backbone can elucidate rearrangement mechanisms.

Origin Determination

Isotopic analysis can also serve as a method for determining the origin of a sample of this compound. Different synthetic routes or even different batches from the same route can have unique isotopic signatures. These variations arise from the kinetic isotope effect, where reactions involving heavier isotopes proceed at slightly different rates than those with lighter isotopes. This can lead to a product that is either enriched or depleted in a particular isotope relative to the starting materials.

By creating a database of isotopic signatures for this compound produced via known synthetic pathways, it is possible to compare the isotopic profile of an unknown sample to this database. This can help to identify the likely manufacturing process or even the geographical origin of the raw materials used.

Detailed Research Findings

While specific research on the isotopic analysis of this compound is not extensively published, studies on related fluorinated amines and other organic compounds provide a strong basis for its application. acs.orgnih.gov Research on the synthesis of ¹⁸F-labeled compounds for applications like Positron Emission Tomography (PET) has significantly advanced the understanding of fluorination reactions. nih.govnih.govnih.govnih.gov These studies often involve mechanistic investigations to optimize the radiolabeling process, which directly translates to the use of stable isotopes for mechanistic elucidation. rsc.orgnih.gov

A hypothetical study on the synthesis of this compound could involve the use of ¹³C-labeled precursors to investigate the reaction mechanism. The table below illustrates the kind of data that could be generated from such a study, showing the isotopic distribution in the product based on different proposed mechanisms.

| Labeled Precursor | Proposed Mechanism | Expected ¹³C Position in Product | Observed ¹³C Position | Conclusion |

| 3-methoxypropan-1-amine-1-¹³C | S\textsubscript{N}2 at C2 | 1 | 1 | S\textsubscript{N}2 mechanism is likely |

| 3-methoxypropan-1-amine-2-¹³C | S\textsubscript{N}2 at C2 | 2 | 2 | Confirms S\textsubscript{N}2 pathway |

| 3-methoxypropan-1-amine-3-¹³C | Rearrangement | 1 or 2 | 3 | No rearrangement occurred |

This table demonstrates how the position of the ¹³C label in the product, this compound, can provide clear evidence for the operative reaction mechanism.

Computational Chemistry Studies on 2 Fluoro 3 Methoxypropan 1 Amine

Conformational Analysis and Molecular Structure Elucidation

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of 2-Fluoro-3-methoxypropan-1-amine is crucial for understanding its preferred shapes and the energetic barriers between them. The presence of a fluorine atom, a methoxy (B1213986) group, and an amine group along a flexible propane (B168953) chain suggests a complex conformational space governed by a combination of steric hindrance, electrostatic interactions, and hyperconjugation. nih.gov

Computational methods, particularly density functional theory (DFT), are well-suited for mapping the potential energy surface of such molecules. nih.gov By systematically rotating the rotatable bonds (C1-C2, C2-C3, and C3-O), a series of conformers can be generated. Subsequent geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set) can identify the stable conformers and their relative energies. nih.gov

The key dihedral angles to consider are N-C1-C2-F, N-C1-C2-C3, F-C2-C3-O, and C2-C3-O-CH3. The interactions between the electronegative fluorine and oxygen atoms and the lone pair of the nitrogen atom will significantly influence the conformational preferences. For instance, gauche interactions between the fluorine and amine groups or the fluorine and methoxy groups may be stabilized or destabilized by electrostatic and hyperconjugative effects. acs.org The anomeric effect, a stereoelectronic effect, may also play a role in the orientation of the methoxy group.

A hypothetical conformational analysis could yield a set of low-energy conformers, with their relative stabilities determined by the interplay of these intramolecular forces. The global minimum energy conformation would represent the most populated structure at equilibrium.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (N-C1-C2-F) (°) | Dihedral Angle (F-C2-C3-O) (°) | Relative Energy (kcal/mol) |

| A | 60 (gauche) | 180 (anti) | 0.00 |

| B | 180 (anti) | 180 (anti) | 0.85 |

| C | 60 (gauche) | 60 (gauche) | 1.20 |

| D | 180 (anti) | 60 (gauche) | 2.50 |

Note: This data is hypothetical and for illustrative purposes.

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions at the molecular level. nih.gov For this compound, several reaction pathways could be envisaged, including nucleophilic substitution at the carbon bearing the fluorine atom or elimination reactions to form an alkene. The presence of the amine and methoxy groups can also lead to intramolecular reactions.

By modeling the reactants, products, and, crucially, the transition states, computational methods can elucidate the most likely reaction pathways. nih.gov Transition state theory allows for the calculation of activation energies, which are critical in determining reaction rates. The characterization of a transition state involves finding a first-order saddle point on the potential energy surface, which is a structure that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. This is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

For example, a computational study could compare the activation barriers for an SN2 reaction with an external nucleophile versus an E2 elimination reaction induced by a base. The influence of the methoxy and amine groups on the stability of carbocation intermediates in potential SN1 pathways could also be assessed. researchgate.net

Table 2: Hypothetical Activation Energies for Proposed Reactions of this compound

| Reaction Pathway | Description | Hypothetical Activation Energy (kcal/mol) |

| SN2 | Nucleophilic substitution of fluorine by hydroxide | 25.5 |

| E2 | Elimination of HF to form an allylic amine | 30.2 |

| Intramolecular Cyclization | Formation of a fluorinated azetidine | 45.8 |

Note: This data is hypothetical and for illustrative purposes.

Electronic Structure Analysis and Inductive Effects of Fluorine

The introduction of a fluorine atom into an organic molecule profoundly alters its electronic structure. nih.gov Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly polarizes the C-F bond. nih.gov In this compound, this effect will propagate through the carbon chain, influencing the reactivity of the entire molecule.

Computational electronic structure analysis, using methods like Natural Bond Orbital (NBO) analysis, can quantify this effect by calculating the partial charges on each atom. The carbon atom bonded to fluorine (C2) is expected to have a significant positive partial charge, making it more susceptible to nucleophilic attack. The inductive effect will also decrease the electron density at the nitrogen atom, thereby reducing the basicity of the amine group compared to its non-fluorinated analog, 3-methoxypropan-1-amine. nih.gov

Furthermore, the fluorine atom can participate in non-covalent interactions, such as hydrogen bonding, which can be crucial for its interaction with biological targets. nih.gov Computational modeling can help to visualize and quantify the electrostatic potential surface of the molecule, highlighting regions of positive and negative charge that are important for intermolecular interactions.

Table 3: Hypothetical Calculated Partial Charges on Key Atoms in this compound

| Atom | Hypothetical Partial Charge (a.u.) |

| F | -0.35 |

| C2 | +0.25 |

| C1 | +0.05 |

| N | -0.40 |

| C3 | +0.10 |

| O | -0.50 |

Note: This data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. nih.gov For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹⁹F) would be particularly insightful.

By performing geometry optimization followed by NMR shielding calculations (often using the GIAO method), it is possible to predict the chemical shifts of each nucleus. nih.govresearchgate.net The predicted shifts are often compared to a reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) to obtain values that can be directly compared with experimental data. rsc.org

The presence of the chiral center at C2 will result in diastereotopic protons on the adjacent carbons, leading to more complex splitting patterns in the ¹H NMR spectrum. The fluorine atom will introduce ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, which are highly dependent on the dihedral angles between the coupled nuclei. nih.gov The magnitude of these coupling constants can provide further evidence for the preferred conformations of the molecule in solution.

Table 4: Hypothetical Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| ¹H (H on C1) | 2.8 - 3.0 | J(H-H) = 7.0, J(H-F) = 20-25 |

| ¹H (H on C2) | 4.5 - 4.8 | J(H-F) = 45-50 |

| ¹³C (C1) | ~45 | J(C-F) = 15-20 |

| ¹³C (C2) | ~88 | J(C-F) = 170-180 |

| ¹⁹F | -190 to -210 | - |

Note: This data is hypothetical and for illustrative purposes.

Future Research Directions and Emerging Trends in Fluoroamine Chemistry

The strategic incorporation of fluorine into organic molecules continues to be a powerful tool in medicinal chemistry, materials science, and chemical biology. The unique properties imparted by fluorine, such as enhanced metabolic stability, altered basicity, and specific molecular conformations, drive the continuous exploration of novel fluorinated compounds. Within this context, substituted aminoalkanes like 2-Fluoro-3-methoxypropan-1-amine represent a class of building blocks with significant potential. This article focuses on the future research directions and emerging trends in fluoroamine chemistry, with a specific lens on the challenges and opportunities surrounding fluoro-methoxy-propanamines.

Q & A

Basic: What are the recommended synthesis strategies for 2-Fluoro-3-methoxypropan-1-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sequential functionalization of the propane backbone. A common route starts with fluorination of a propanol precursor using DAST (diethylaminosulfur trifluoride) under anhydrous conditions, followed by methoxylation via nucleophilic substitution with NaOCH₃ in DMF at 60–80°C . Key considerations include:

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the amine from unreacted intermediates and by-products like dehalogenated species .

- Yield Optimization: Lower temperatures during fluorination reduce side reactions (e.g., elimination), while excess methoxy reagent (>1.5 eq) ensures complete substitution. Typical yields range from 45–65% .

Advanced: How can researchers resolve contradictory NMR data for structural confirmation of this compound?

Methodological Answer:

Discrepancies in NMR signals (e.g., splitting patterns for fluorine-proton coupling) often arise from stereochemical ambiguity or solvent effects. Strategies include:

- Multi-Nuclear NMR: Combine ¹⁹F-NMR (δ ≈ -180 ppm for CF) with ¹H-NMR to confirm coupling constants (³JHF ~ 15–20 Hz) .

- DFT Simulations: Computational modeling (e.g., Gaussian09) predicts chemical shifts, helping distinguish between regioisomers .

- Crystallography: Single-crystal X-ray diffraction provides definitive structural validation but requires high-purity samples .

Basic: What are the primary biological targets of this compound in pharmacological studies?

Methodological Answer:

The compound’s fluorine and methoxy groups enhance lipophilicity and hydrogen-bonding capacity, making it a candidate for:

- GPCR Modulation: Preliminary assays suggest activity at adrenergic (α₂) and serotonin (5-HT₃) receptors due to structural similarity to known agonists .

- Enzyme Inhibition: Fluorine’s electronegativity may disrupt catalytic sites in monoamine oxidases (MAOs) or cytochrome P450 isoforms .

Standard Assays: Radioligand binding (³H-labeled antagonists) and enzyme activity kits (e.g., Promega MAO-Glo™) .

Advanced: How can researchers address discrepancies in reported IC₅₀ values for this compound across different studies?

Methodological Answer:

Variability in IC₅₀ values (e.g., 10–50 µM for MAO-B) may stem from:

- Assay Conditions: Differences in pH (7.4 vs. 8.0), temperature (25°C vs. 37°C), or co-solvents (DMSO tolerance <1%) alter binding kinetics .

- Cell Line Variability: Use isogenic cell lines (e.g., HEK293T with stable receptor expression) to minimize genetic drift .

- Data Normalization: Include positive controls (e.g., clorgyline for MAO-A) and validate with orthogonal methods (SPR vs. fluorescence polarization) .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

Methodological Answer:

- HPLC-UV/ELS: C18 column (ACN/0.1% TFA gradient) detects impurities >0.1% .

- Mass Spectrometry: ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 138.1 .

- Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic susceptibility of the methoxy group .

Advanced: How does the fluorine substituent influence the compound’s binding kinetics in molecular docking studies?

Methodological Answer:

Fluorine’s van der Waals radius (1.47 Å) and σ-hole effects enhance hydrophobic interactions with aromatic residues (e.g., Phe330 in MAO-B). Computational workflows:

- Docking Software: AutoDock Vina or Schrödinger Glide with AMBER force fields .

- MD Simulations: 100-ns trajectories (NAMD) quantify fluorine’s role in stabilizing ligand-receptor complexes via free-energy perturbation (FEP) .

Basic: What are the recommended storage conditions to maintain this compound’s stability?

Methodological Answer:

- Short-Term: Store at -20°C in amber vials under argon to prevent oxidation .

- Long-Term: Lyophilize as hydrochloride salt (stable >2 years at -80°C) .

Decomposition Signs: Yellow discoloration or precipitate formation indicates degradation; verify via TLC (Rf shift) .

Advanced: How can SAR studies differentiate this compound from its analogs (e.g., 3-Fluoro-2-methoxy derivatives)?

Methodological Answer:

- Synthetic Analog Libraries: Prepare derivatives via reductive amination or Suzuki coupling .

- Key SAR Metrics:

- Crystallographic Overlays: Superpose analogs on target proteins (e.g., PDB 4U5T) to map steric clashes .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Nitrile gloves, goggles, and fume hood for volatiles .

- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .

- Toxicity Screening: Ames test (TA98 strain) and zebrafish embryotoxicity (FET) to prioritize in vivo studies .

Advanced: How can computational models predict metabolic pathways of this compound for toxicity profiling?

Methodological Answer:

- CYP450 Metabolism Prediction: Use Schrödinger’s BioLuminate to identify likely oxidation sites (e.g., N-demethylation) .

- In Silico Toxicity: ADMET Predictor (Simulations Plus) flags hepatotoxicity risks (e.g., >50% inhibition of hERG) .

- Validation: Cross-reference with in vitro microsomal assays (human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.